3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound featuring a benzimidazole core fused with a 1,3,5-triazine ring. The 3-benzyl substituent at the tetrahydrotriazine moiety confers unique steric and electronic properties, influencing its pharmacological and chemical behavior.
The synthesis typically involves cyclocondensation of 2-guanidinobenzimidazole with aldehydes or ketones under catalytic conditions (e.g., piperidine in ethanol) to form the dihydrotriazine ring . Structural characterization via NMR and X-ray crystallography confirms the planar geometry of the triazine-benzimidazole system and the perpendicular orientation of substituents .
Properties
IUPAC Name |
3-benzyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-6-13(7-3-1)10-19-11-17-16-18-14-8-4-5-9-15(14)20(16)12-19/h1-9H,10-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVQWLOPLJLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=NC3=CC=CC=C3N2CN1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization with cyanuric chloride under basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of triazine derivatives as anticancer agents. Research indicates that compounds similar to 3-benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that triazine derivatives showed promising antitumor activities in vitro and in vivo models. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways .
Antiviral Properties
The antiviral potential of benzimidazole derivatives has been extensively researched. Compounds like this compound have shown activity against several viral strains:
- Studies have reported effectiveness against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV) . The structure-activity relationship (SAR) analyses suggest that modifications on the benzene ring can enhance antiviral activity.
Antimicrobial Effects
Research indicates that this compound can exhibit antimicrobial properties:
- In vitro studies have shown that derivatives with similar structures possess antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis.
Case Study 1: Anticancer Activity
A recent investigation into the anticancer efficacy of triazine derivatives included a series of compounds structurally related to this compound. These compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antiviral Efficacy
In a study focused on HIV inhibitors, several benzimidazole derivatives were synthesized and evaluated for their ability to inhibit HIV replication. Among these compounds, one derivative exhibited an EC50 value comparable to existing antiviral treatments. This suggests that further development could lead to effective new therapies for HIV .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their distinguishing features are summarized below:
Notes:
Pharmacological Activity
- DHFR Inhibition : Compound 4 (IC₅₀ = 10.9 µM) outperforms other TTBI derivatives due to its 4,4-dimethyl substitution, which stabilizes the 3,4-dihydro tautomer and enhances binding to the DHFR active site . In contrast, 3-benzyl-TTBI lacks reported IC₅₀ data but shares structural similarities with active analogs .
- Antiproliferative Activity: Fluorinated 2-amino-4-aryl-TTBI derivatives (e.g., 3d–f) exhibit moderate activity against cancer cell lines, likely due to improved membrane permeability from halogenation .
Structural and Computational Insights
- Planarity and Conformation : The triazine-benzimidazole core is planar, while substituents (e.g., pyridinylmethyl in compound 5 ) adopt perpendicular orientations, reducing steric clash and enhancing solubility .
- Tautomeric Stability : Quantum calculations confirm 3,4-dihydro tautomers are energetically favored, aligning with NMR data .
Biological Activity
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor and antimicrobial activities based on recent studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. In particular, This compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:
- Cell Lines Tested : The compound was evaluated against various human lung cancer cell lines including A549 and HCC827.
- IC50 Values : In vitro assays demonstrated IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs 3D cultures) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.26 | 2D |
| This compound | HCC827 | 20.46 | 3D |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar benzimidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution testing was employed to determine minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Organism Tested | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | X μg/mL |
| This compound | S. aureus | Y μg/mL |
(Note: Specific MIC values for this compound were not detailed in the sources reviewed.)
The mechanism by which this compound exerts its biological activity is still under investigation. However:
- DNA Interaction : Related compounds have shown a tendency to bind within the minor groove of DNA .
- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibition of dihydrofolate reductase activity , suggesting a potential pathway for their antitumor effects.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
